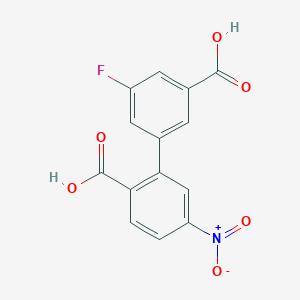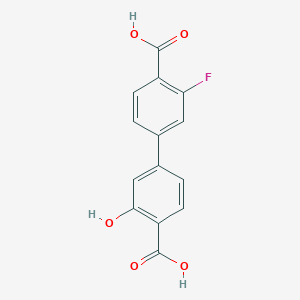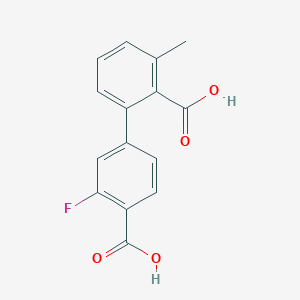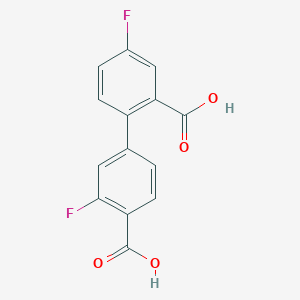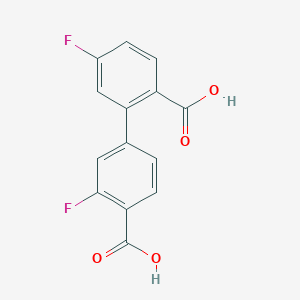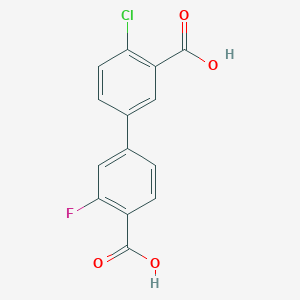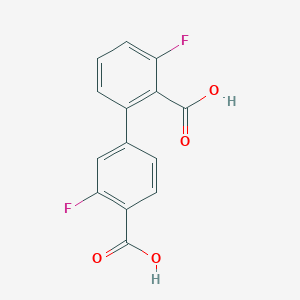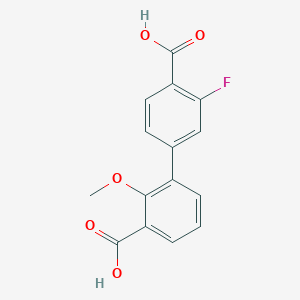
3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid (3-CFMBA) is a chemical compound with a molecular weight of 230.22 g/mol. It is an aromatic carboxylic acid with a unique combination of two functional groups, a carboxylic acid group and an aromatic ring. 3-CFMBA is widely used in scientific research for its ability to act as a fluorescent probe, a signaling molecule, and a drug target.
作用機序
The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood, but it is believed to act as a fluorescent probe by binding to specific proteins and DNA sequences. When bound to these molecules, 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% fluoresces, allowing researchers to study the structure and function of the proteins and DNA sequences. In addition, 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% has been shown to bind to and activate specific signaling pathways in cells, suggesting that it may also act as a signaling molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% are not yet fully understood. However, studies have shown that 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% is able to bind to and activate specific signaling pathways in cells, suggesting that it may be able to modulate cell behavior. In addition, 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have anti-cancer properties.
実験室実験の利点と制限
The main advantage of using 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its ability to act as a fluorescent probe. This allows researchers to study the structure and function of proteins and DNA sequences without the need for expensive equipment. In addition, 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. However, 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% is also relatively unstable, making it difficult to store and transport.
将来の方向性
The future of 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% is promising. It has a wide range of potential applications, including as a fluorescent probe, a signaling molecule, and a drug target. In addition, its ability to bind to and activate specific signaling pathways in cells suggests that it may be useful in the development of new drugs and therapies. Further research is needed to fully understand the biochemical and physiological effects of 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% and to identify its potential therapeutic applications.
合成法
3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized in a laboratory setting using a variety of methods. The most common method is a two-step process involving the reaction of 4-fluorobenzaldehyde and 2-methoxybenzoyl chloride. The reaction of these two compounds produces a carboxylic acid, which is then reacted with 3-bromopropionic acid to form 3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95%. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde and 2-methoxybenzoic anhydride, as well as the reaction of 4-fluorobenzaldehyde and 2-methoxybenzoyl chloride with a base.
科学的研究の応用
3-(4-Carboxy-3-fluorophenyl)-2-methoxybenzoic acid, 95% has a wide range of scientific research applications. It is used as a fluorescent probe in biological and chemical systems, as a signaling molecule in cell-cell communication, and as a drug target for cancer and other diseases. It has also been used to study the mechanisms of protein-protein and protein-DNA interactions, as well as to investigate the structure and function of enzymes.
特性
IUPAC Name |
3-(4-carboxy-3-fluorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-13-9(3-2-4-11(13)15(19)20)8-5-6-10(14(17)18)12(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQAAHSZAYQDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690934 |
Source


|
| Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-19-1 |
Source


|
| Record name | 3'-Fluoro-2-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


